molecular formula C12H7BrClNO2 B12988464 6-(5-Bromo-2-chlorophenyl)nicotinic acid

6-(5-Bromo-2-chlorophenyl)nicotinic acid

Cat. No.: B12988464
M. Wt: 312.54 g/mol
InChI Key: VPMFDVSLUOODTL-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-chlorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-chlorophenyl)nicotinic acid typically involves the bromination and chlorination of a phenyl ring followed by its attachment to a nicotinic acid moiety. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the phenyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-chlorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(5-Bromo-2-chlorophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-chlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinic acid: Similar in structure but lacks the chlorine atom.

    2-Chloronicotinic acid: Similar but lacks the bromine atom.

    Nicotinic acid: The parent compound without any halogen substitutions.

Uniqueness

6-(5-Bromo-2-chlorophenyl)nicotinic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer unique properties that are valuable in various research applications.

Properties

Molecular Formula

C12H7BrClNO2

Molecular Weight

312.54 g/mol

IUPAC Name

6-(5-bromo-2-chlorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrClNO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)

InChI Key

VPMFDVSLUOODTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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